molecular formula C20H34O2 B14780707 2-(4,8-Dimethylnona-3,7-dien-1-yl)-6-methylocta-2,6-diene-1,8-diol

2-(4,8-Dimethylnona-3,7-dien-1-yl)-6-methylocta-2,6-diene-1,8-diol

Cat. No.: B14780707
M. Wt: 306.5 g/mol
InChI Key: SUWYPNNPLSRNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Plaunotol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, featuring multiple double bonds and hydroxyl groups, makes it reactive under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving plaunotol include oxidizing agents, reducing agents, and various catalysts. For example, the Wittig olefination reaction employs triphenylphosphonium salts and a potassium base in the presence of 18-crown-6 ether .

Major Products Formed: The major products formed from the reactions involving plaunotol depend on the specific reaction conditions. For instance, the Z-selective Wittig olefination yields trisubstituted olefin moieties .

Properties

IUPAC Name

2-(4,8-dimethylnona-3,7-dienyl)-6-methylocta-2,6-diene-1,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-17(2)8-5-9-18(3)10-6-12-20(16-22)13-7-11-19(4)14-15-21/h8,10,13-14,21-22H,5-7,9,11-12,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWYPNNPLSRNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)CO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867060
Record name 2-(4,8-Dimethylnona-3,7-dien-1-yl)-6-methylocta-2,6-diene-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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